

In-Depth Technical Guide to Fmoc-Ser-OH-15N

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Compound of Interest

Compound Name: *Fmoc-Ser-OH-15N*

Cat. No.: *B12415286*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Fmoc-Ser-OH-15N**, a crucial isotopically labeled amino acid derivative for advanced research applications. We will delve into its fundamental properties, synthesis, and applications, with a focus on providing practical information for laboratory settings.

Core Data at a Glance

For clarity and rapid comparison, the molecular weights of both the standard and the nitrogen-15 labeled Fmoc-L-Serine are presented below.

Compound	Molecular Formula	Molecular Weight (g/mol)
Fmoc-Ser-OH	C ₁₈ H ₁₇ NO ₅	327.33[1][2]
Fmoc-Ser-OH-15N	C ₁₈ H ₁₇ ¹⁵ NO ₅	328.32[3]

Synthesis and Isotopic Labeling: A Methodological Overview

The synthesis of **Fmoc-Ser-OH-15N** is a critical process for its use in various research applications. The following protocol outlines a generalizable approach to the N-protection of 15N-labeled L-serine.

Objective: To synthesize **Fmoc-Ser-OH-15N** by reacting 15N-labeled L-serine with 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

- L-Serine-15N
- 9-fluorenylmethyl chloroformate (Fmoc-Cl)
- Sodium carbonate (Na_2CO_3)
- Dioxane
- Water (deionized)
- Ethyl acetate
- Hexane
- Hydrochloric acid (HCl), 1M
- Brine solution
- Magnesium sulfate (MgSO_4), anhydrous
- Rotary evaporator
- Magnetic stirrer and stir bar
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Dissolution of L-Serine-15N: Dissolve L-Serine-15N in a 10% aqueous solution of sodium carbonate in a round-bottom flask equipped with a magnetic stir bar. The basic solution deprotonates the amino group, making it nucleophilic.

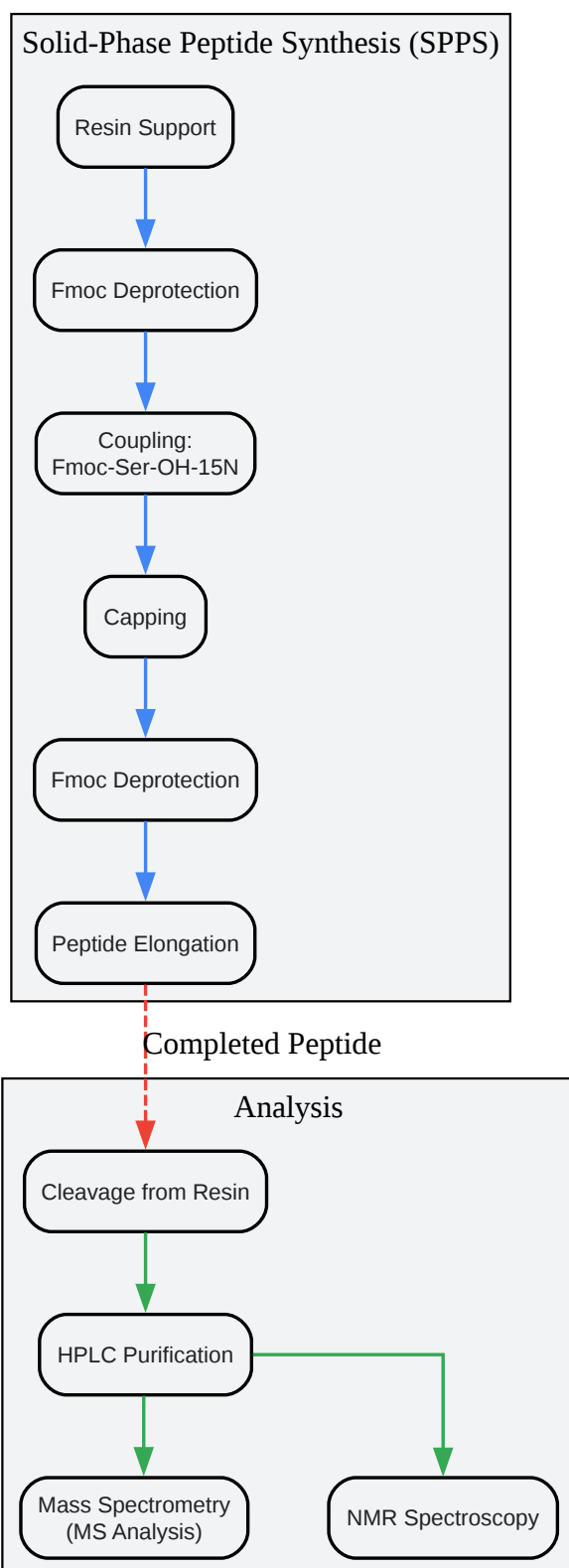
- Addition of Fmoc-Cl: While stirring vigorously, slowly add a solution of Fmoc-Cl dissolved in dioxane to the L-Serine-15N solution at room temperature. The reaction is typically allowed to proceed for several hours.
- Work-up:
 - Once the reaction is complete (monitored by TLC), transfer the reaction mixture to a separatory funnel.
 - Wash the mixture with ethyl acetate to remove unreacted Fmoc-Cl and other nonpolar impurities.
 - Acidify the aqueous layer to a pH of approximately 2 by adding 1M HCl. This protonates the carboxylic acid, making the product extractable into an organic solvent.
 - Extract the product into ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
- Drying and Evaporation:
 - Combine the organic extracts and wash them with a brine solution to remove any remaining water-soluble impurities.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification:
 - The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure **Fmoc-Ser-OH-15N**.
- Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research and Development

The primary utility of **Fmoc-Ser-OH-15N** lies in its application as a tracer in various biochemical and biomedical studies. The incorporation of the stable ^{15}N isotope allows for the precise tracking and quantification of serine metabolism and its incorporation into proteins and other biomolecules.

Experimental Workflow: Peptide Synthesis and Analysis

The following diagram illustrates a typical workflow for the use of **Fmoc-Ser-OH-15N** in solid-phase peptide synthesis (SPPS) and subsequent analysis.

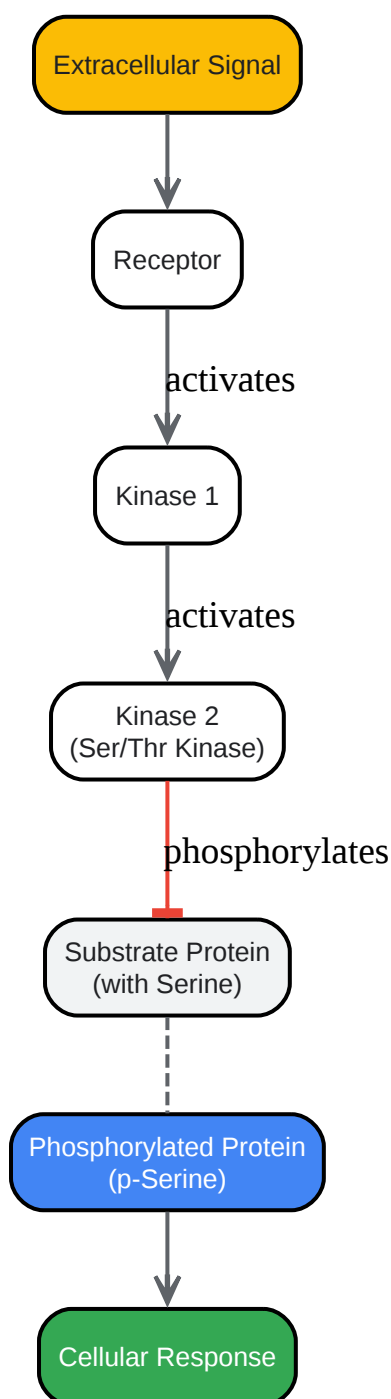


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Caption: Workflow for SPPS using **Fmoc-Ser-OH-15N** and subsequent analysis.

Role in Signaling Pathways

Serine is a pivotal amino acid in numerous cellular signaling pathways, primarily through its phosphorylation by serine/threonine kinases. The diagram below depicts a simplified representation of a generic serine phosphorylation-mediated signaling cascade. The use of **Fmoc-Ser-OH-15N** in cell culture or in vitro kinase assays allows for the tracing of serine incorporation into phosphoproteins.



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Caption: A generic serine phosphorylation signaling pathway.

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